molecular formula C32H31ClN4O5 B12103665 (2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid

(2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid

Cat. No.: B12103665
M. Wt: 587.1 g/mol
InChI Key: UELARIGGXWXYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an acetamido group, a naphthyl group, and a pyridinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the chlorophenyl and naphthyl intermediates, followed by their coupling with the acetamido and pyridinyl groups under controlled conditions. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium cyanide in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study protein-ligand interactions and enzyme mechanisms. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and signaling pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities for various applications.

Mechanism of Action

The mechanism of action of (2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[(2R)-3-(4-Bromophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid
  • (2R)-2-[(2R)-3-(4-Methylphenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid

Uniqueness

The uniqueness of (2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31ClN4O5/c1-20(38)35-27(17-22-8-11-24-6-2-3-7-25(24)15-22)30(39)36-28(16-21-9-12-26(33)13-10-21)31(40)37-29(32(41)42)18-23-5-4-14-34-19-23/h2-15,19,27-29H,16-18H2,1H3,(H,35,38)(H,36,39)(H,37,40)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELARIGGXWXYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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